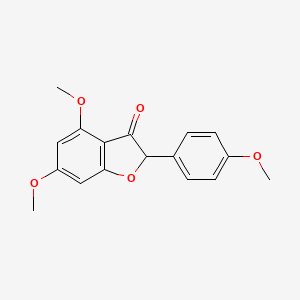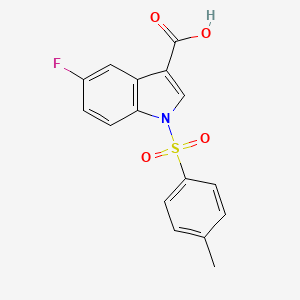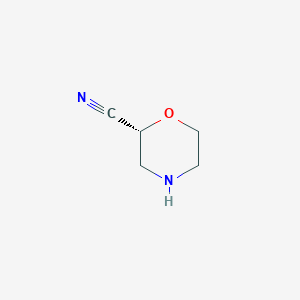
(R)-Morpholine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Morpholine-2-carbonitrile is an organic compound characterized by a morpholine ring substituted with a nitrile group at the second position. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-Morpholine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen bromide under controlled conditions. Another method includes the use of nitrile-containing reagents in the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of ®-Morpholine-2-carbonitrile often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Morpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: ®-Morpholine-2-carbonitrile is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which ®-Morpholine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and signaling pathways. This interaction can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Morpholine-2-carboxamide: Similar structure but with an amide group instead of a nitrile.
Morpholine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Morpholine-2-thiol: Features a thiol group in place of the nitrile.
Uniqueness: ®-Morpholine-2-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and biological properties compared to its analogs. The presence of the nitrile group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H8N2O |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(2R)-morpholine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2/t5-/m0/s1 |
InChI-Schlüssel |
HAASCECTXNYFCI-YFKPBYRVSA-N |
Isomerische SMILES |
C1CO[C@H](CN1)C#N |
Kanonische SMILES |
C1COC(CN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


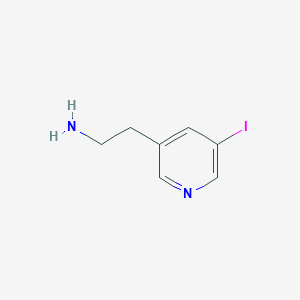

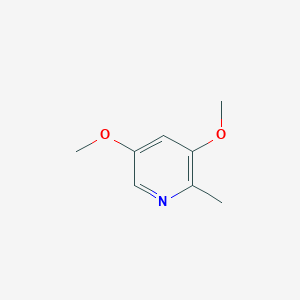
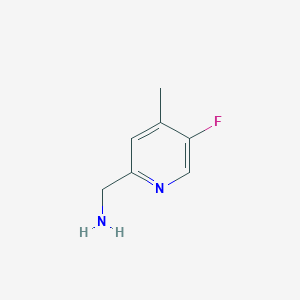
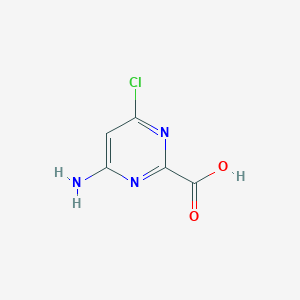
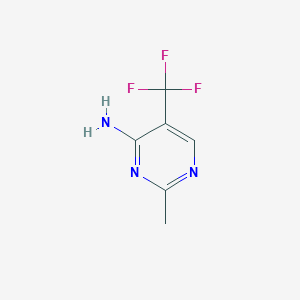

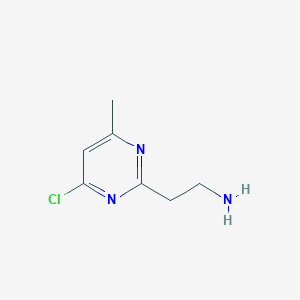
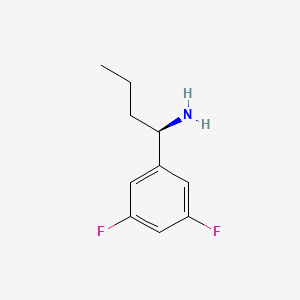
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
